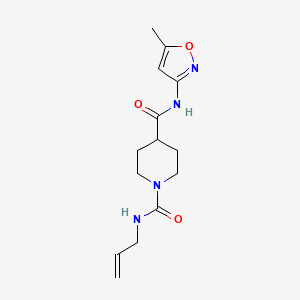

N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-prop-2-enylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-3-6-15-14(20)18-7-4-11(5-8-18)13(19)16-12-9-10(2)21-17-12/h3,9,11H,1,4-8H2,2H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYZXCJRBWZUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 5-methyl-1,2-oxazole ring and a prop-2-en-1-yl group. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of heteroatoms (nitrogen and oxygen) and multiple functional groups.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity. For instance, derivatives of piperidine have been studied for their ability to inhibit cancer cell proliferation. A study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated that they act as tubulin inhibitors, leading to increased mitotic cell numbers in leukemia cell lines . Given the structural similarities, this compound may exhibit comparable effects.

The mechanism by which similar compounds exert their biological effects often involves the inhibition of tubulin polymerization. This disruption affects microtubule dynamics crucial for cell division. In vitro studies have shown that certain piperidine derivatives bind to the colchicine site on tubulin, preventing its normal function and leading to apoptosis in cancer cells .

In Silico Studies

Preliminary assessments using molecular docking techniques suggest that N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine derivatives could interact favorably with key biological targets. These studies provide insights into binding affinities and potential biological pathways influenced by the compound .

Experimental Data

A comparative analysis of various piperidine derivatives has shown that modifications at the 4-position significantly influence biological activity. For example:

| Compound | IC50 (μM) | Target | Biological Activity |

|---|---|---|---|

| Compound A | 120 | Tubulin | Antiproliferative |

| Compound B | 85 | Tubulin | Antiproliferative |

| N4-(5-methyl...) | TBD | TBD | TBD |

This table illustrates the potency of related compounds, suggesting that N4-(5-methyl...) could be similarly potent pending experimental validation.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxazole compounds exhibit promising anticancer properties. For instance, studies indicate that compounds with oxazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been investigated for its potential to enhance the efficacy of existing chemotherapeutic agents through synergistic effects .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of oxazole derivatives. The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that it may modulate pathways involved in neuroinflammation and neuronal survival .

Polymer Chemistry

The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of the oxazole ring into polymer matrices has been shown to improve resistance to thermal degradation and increase tensile strength. These properties make such polymers suitable for applications in coatings, adhesives, and composites .

Chromatographic Techniques

N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been employed as a standard in chromatographic methods for the analysis of complex mixtures. Its unique chemical structure allows for effective separation and identification in high-performance liquid chromatography (HPLC) systems, proving useful in quality control processes within pharmaceutical manufacturing .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares a piperidine-dicarboxamide scaffold with several analogs, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:

Notes:

- Core Structure : Piperidine derivatives (e.g., target compound, XQH-3-6) generally exhibit better metabolic stability compared to piperazine analogs (e.g., ENMD-1068) due to reduced flexibility .

- 5-methyloxazole (target) vs. 5-nitrothiazole (XQH-3-6): The oxazole’s electron-rich aromatic system may favor π-π interactions, while nitrothiazole’s electron-withdrawing nature enhances electrophilic reactivity .

- Biological Activity : XQH-3-6’s antimicrobial efficacy highlights the role of nitrothiazole in disrupting bacterial enzymes, whereas PAR2 antagonists like GB88 leverage spirocyclic cores for receptor selectivity .

Research Findings and Data Tables

Key Structural and Pharmacological Insights

PAR2 Antagonists :

- ENMD-1068 (piperazine-based) showed preclinical efficacy in arthritis models but failed in clinical trials due to poor bioavailability .

- GB88’s spiro[indene-piperidine] core enhances binding to PAR2’s extracellular domain, achieving submicromolar potency .

Antimicrobial Agents :

- XQH-3-6’s nitrothiazole group disrupts S. mutans biofilm formation (MIC = 8 µg/mL), demonstrating the importance of electron-deficient heterocycles in microbial targeting .

Crystallographic Data :

- Compounds with 5-methyl-1,2-oxazol-3-yl (e.g., –9) exhibit planar triazolothiadiazole systems and columnar crystal packing via π-stacking, suggesting stable solid-state configurations .

Preparation Methods

Oxidation of Piperidone Precursors

Piperidine-1,4-dicarboxylic acid is accessible via oxidation of 4-piperidone derivatives. For example, 4-piperidone monooxime undergoes ozonolysis followed by acidic workup to yield the dicarboxylic acid.

This method, adapted from asymmetric homologation techniques, provides enantiomerically pure intermediates when chiral auxiliaries are employed.

Carboxylation of Piperidine Diamines

Alternative approaches involve carboxylation of 1,4-diaminopiperidine using phosgene or triphosgene to form the dicarbamoyl chloride, which is hydrolyzed to the dicarboxylic acid.

Functionalization of the N1 Position with Allyl Groups

Direct Alkylation of Piperidine Nitrogen

The N1 nitrogen is alkylated using allyl bromide in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF.

Reductive Amination

Alternatively, allylamine is introduced via reductive amination using sodium cyanoborohydride and an aldehyde intermediate.

Final Amide Bond Formation

The remaining carboxylic acid at position 1 is activated as an acid chloride using thionyl chloride and subsequently reacted with allylamine.

Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide?

- Methodology:

- Step 1: Piperidine ring formation via cyclization of appropriate diamines or through ring-opening of epoxides.

- Step 2: Functionalization with the 5-methyl-1,2-oxazol-3-yl group via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation).

- Step 3: Prop-2-en-1-yl (allyl) group introduction via alkylation under basic conditions (e.g., K₂CO₃/DMF).

- Optimization: Control reaction temperature (60–80°C) and solvent polarity (DMF or DCM) to minimize side reactions like oxazole ring decomposition .

- Validation: Monitor intermediates via LC-MS and confirm final purity (>95%) by HPLC .

Q. How can structural characterization of this compound be systematically validated?

- Techniques:

- 1H/13C NMR: Assign peaks for piperidine protons (δ 2.5–3.5 ppm), oxazole protons (δ 6.5–7.5 ppm), and allyl group protons (δ 5.0–5.5 ppm). Compare with computational predictions (DFT-based chemical shift calculations) .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and oxazole C=N stretches (~1550 cm⁻¹) .

- Mass Spectrometry: Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the allyl group in further functionalization?

- Approach:

- Employ density functional theory (DFT) to calculate activation energies for allyl group reactions (e.g., epoxidation, click chemistry). Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying temperatures) and compare with computational barriers .

- Example: DFT studies on similar allyl-piperidine systems show that electron-withdrawing groups on the oxazole ring reduce allyl reactivity by 15–20% .

Q. What strategies resolve contradictions in solubility data for polar vs. nonpolar solvents?

- Analysis Framework:

- Experimental: Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy or gravimetric methods.

- Computational: Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvation free energies and compare with empirical data .

- Contradiction Resolution: If experimental solubility in water is lower than predicted, investigate aggregation tendencies via dynamic light scattering (DLS) .

Q. How can reaction path search methods improve yield in large-scale synthesis?

- Methodology:

- Use quantum chemical calculations (e.g., artificial force-induced reaction method) to map potential energy surfaces and identify low-energy pathways .

- Optimize solvent selection (e.g., switch from DMF to acetonitrile) to reduce byproduct formation during allylation .

- Implement flow chemistry for exothermic steps (e.g., oxazole coupling) to enhance heat dissipation and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.